
Fluo-4 am
Overview
Description
Fluo-4 acetoxymethyl ester is a cell-permeant dye used to measure intracellular calcium ion concentration. It is an improved version of the calcium indicator Fluo-3, with two chlorine substituents replaced by fluorine atoms, resulting in increased fluorescence excitation at 488 nm and higher fluorescence signal levels . This compound is widely used in biological research for its ability to provide real-time imaging of calcium dynamics within living cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-4 acetoxymethyl ester is synthesized by modifying the structure of Fluo-3. The synthesis involves replacing the chlorine atoms in Fluo-3 with fluorine atoms. The compound is then esterified with acetoxymethyl groups to enhance its cell permeability .
Industrial Production Methods
Industrial production of Fluo-4 acetoxymethyl ester involves large-scale synthesis using high-quality reagents and stringent reaction conditions to ensure purity and consistency. The compound is typically dissolved in dimethyl sulfoxide to create a stock solution, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Fluo-4 acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the non-fluorescent ester into the fluorescent Fluo-4 .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of intracellular esterases and physiological conditions. The reaction is typically carried out at 37°C in a buffer solution containing calcium and magnesium ions .
Major Products Formed
The major product formed from the hydrolysis of Fluo-4 acetoxymethyl ester is the fluorescent Fluo-4, which binds to calcium ions and emits a green fluorescence .
Scientific Research Applications
Understanding Fluo-4 AM
Chemical Structure and Properties
This compound is an acetoxymethyl ester derivative of Fluo-4, which enhances its cell permeability and fluorescence properties. Upon entering the cell, esterases hydrolyze the AM groups, converting it into a charged form that binds to calcium ions, leading to increased fluorescence intensity. This process allows researchers to visualize and quantify intracellular calcium dynamics effectively .
Key Applications
This compound has numerous applications in scientific research:
- Cell Signaling Pathways : It is extensively used to study calcium-mediated signaling pathways in various cell types .
- Muscle Contraction Studies : Researchers utilize this compound to investigate the role of calcium in muscle contraction mechanisms .
- Neuronal Activity Monitoring : The dye helps in assessing neuronal activity by measuring intracellular calcium fluctuations during synaptic transmission .
- Apoptosis Research : this compound is used to explore calcium's role in programmed cell death, providing insights into cellular responses to stressors .
- Pharmacological Studies : It aids in evaluating how drugs affect calcium homeostasis and signaling pathways in different cellular contexts .
Hair Cell Mechanotransduction
A study optimized the loading of chicken cochlear hair cells with this compound to monitor bundle Ca²⁺ signals. The results indicated that the fluorescence intensity correlated with the physiological state of hair cells, revealing insights into mechanotransduction processes .
Calcium Dynamics in Fruit Cells
Research demonstrated that this compound could effectively stain cytosolic calcium levels in protoplasts derived from fruit flesh tissue. This application highlighted its utility in plant biology for studying calcium signaling during fruit ripening and development .
Antifungal Studies
This compound was employed to investigate the effects of pulsed electric fields on Candida albicans cells. The study revealed that treatment led to significant changes in intracellular calcium concentrations, suggesting a potential mechanism for inducing apoptosis in fungal pathogens .
Comparative Data Table
Mechanism of Action
Fluo-4 acetoxymethyl ester enters cells due to its hydrophobic acetoxymethyl groups. Once inside, intracellular esterases cleave these groups, converting the compound into the fluorescent Fluo-4. Fluo-4 binds to free calcium ions within the cell, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using various imaging techniques, providing real-time data on calcium ion concentration and dynamics .
Comparison with Similar Compounds
Fluo-4 acetoxymethyl ester is often compared with other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. Here are some key comparisons:
Fluo-3: Fluo-4 is an improved version of Fluo-3, with fluorine atoms replacing chlorine atoms, leading to higher fluorescence signal levels
Fluo-8: Fluo-8 offers even higher fluorescence intensity and faster cell loading compared to Fluo-4.
These comparisons highlight the unique advantages of Fluo-4 acetoxymethyl ester, such as its higher fluorescence output and better cell permeability, making it a preferred choice for many researchers.
Biological Activity
Fluo-4 AM is a widely utilized fluorescent calcium indicator that plays a significant role in various biological research applications, particularly in measuring intracellular calcium levels. This article delves into the biological activity of this compound, summarizing its properties, applications, and notable research findings.
- Chemical Name: N-[4-[6-[(Acetyloxy)methoxy]-2,7-difluoro-3-oxo-3H-xanthen-9-yl]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine (acetyloxy)methyl ester
- Molecular Weight: 1000.1 g/mol
- Kd for Ca²⁺: 345 nM
- Fluorescence Excitation/Emission: λ 494/506 nm
- Solubility: Recommended to be prepared in DMSO for stock solutions .
This compound functions as a cell-permeable indicator that exhibits a dramatic increase in fluorescence upon binding to calcium ions (Ca²⁺). This unique property allows researchers to visualize and quantify intracellular calcium dynamics in real-time without a resting signal, making it an invaluable tool in cellular biology.
Applications
This compound is extensively used in various fields of research, including:
- Neuroscience : It is employed to study calcium signaling in neurons and glial cells. For instance, electroporation techniques have been shown to enhance this compound loading into dorsal root ganglion (DRG) neurons, allowing for improved visualization of calcium influx during neuronal depolarization .
- Cell Biology : The compound has been utilized to assess calcium concentrations in different cell types, including immune cells and platelets. Studies have demonstrated its effectiveness in monitoring changes in intracellular calcium levels during various physiological and pathological processes .
- Plant Biology : this compound has also been applied to detect cytoplasmic Ca²⁺ concentrations in plant cells, such as apple pulp protoplasts. This application highlights its versatility beyond animal models .
Calcium Imaging in Neurons
A study demonstrated that electroporation significantly increased the loading of this compound into DRG neurons. Following treatment with high potassium chloride (KCl), the fluorescence intensity peaked approximately 35 seconds post-stimulation, indicating robust calcium influx .
Immune Response Assessment
In another study involving immune cells, this compound was used to measure the intracellular calcium concentration changes during platelet activation. The results indicated that different anticoagulants influenced the quality of platelet-rich plasma (PRP) and its subsequent biological effects, showcasing the importance of calcium signaling in platelet function and activation pathways .
Plant Cytosolic Calcium Detection
Research utilizing this compound on isolated protoplasts from apple pulp demonstrated effective staining of cytosolic Ca²⁺ while avoiding vacuolar accumulation. The addition of La³⁺, a calcium channel blocker, resulted in decreased fluorescence intensity, confirming the specificity of this compound for detecting cytoplasmic Ca²⁺ dynamics .
Summary Table of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended protocols for loading Fluo-4 AM into live cells for calcium imaging?
- Methodological Answer :
- Cell Preparation : Use adherent or suspended cells in a physiological buffer (e.g., HBSS) at 37°C. Avoid serum-containing media during loading to prevent esterase interference .
- Concentration & Incubation : Optimize this compound concentration (typically 2–5 µM) and incubation time (30–60 minutes). Include 0.02–0.1% pluronic acid to enhance dye solubility .
- Controls : Include ionomycin (Ca²⁺ ionophore) and EGTA (Ca²⁺ chelator) to validate signal specificity. Use AM ester-only controls to assess background hydrolysis .
Q. How to optimize this compound concentration to minimize cytotoxicity while ensuring sufficient signal intensity?
- Methodological Answer :
- Titration Assays : Test 1–10 µM this compound across cell types, measuring viability via MTT/calcein-AM assays post-incubation .
- Signal-to-Noise Ratio (SNR) : Use confocal microscopy to quantify fluorescence intensity (λₑₓ = 488 nm; λₑₘ = 516 nm) against autofluorescence. Aim for SNR ≥ 5:1 .
- Statistical Validation : Apply ANOVA to compare cytotoxicity and SNR across concentrations, ensuring p < 0.05 .
Q. What controls are essential when using this compound to ensure specific calcium signal detection?
- Methodological Answer :
- Negative Controls : Cells loaded with AM ester (no Fluo-4) to account for non-specific hydrolysis.
- Positive Controls : Cells treated with 1–5 µM ionomycin to induce maximal Ca²⁺ influx, followed by EGTA to chelate extracellular Ca²⁺ .
- Technical Replicates : Repeat experiments ≥3 times to assess inter-assay variability .
Advanced Research Questions
Q. How to resolve conflicting calcium flux data obtained using this compound under different experimental conditions?
- Methodological Answer :
- Variable Isolation : Systematically test variables (e.g., temperature, loading duration, cell confluency) using a factorial experimental design .
- Data Normalization : Normalize fluorescence intensity (ΔF/F₀) to baseline readings. Use Z-score analysis to identify outliers .
- Meta-Analysis : Compare results with published studies (e.g., conflicting temperature effects in neuronal vs. epithelial cells) .
Q. What advanced computational methods are suitable for analyzing time-lapse this compound imaging data with high temporal resolution?
- Methodological Answer :
- Algorithm Selection : Use open-source tools (e.g., FIJI/ImageJ) for background subtraction and region-of-interest (ROI) tracking. Implement machine learning (e.g., CNN) for noise reduction in low-SNR datasets .
- Kinetic Modeling : Fit calcium transients to exponential decay models (e.g., y = A·e⁻ᵏᵗ) to estimate decay constants (k) .
- Data Storage : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on acquisition parameters .
Q. How to integrate this compound calcium imaging with simultaneous electrophysiological recordings without signal interference?
- Methodological Answer :
- Technical Setup : Use non-fluorescent patch-clamp electrodes and synchronize imaging/electrophysiology via TTL pulses .
- Spectral Separation : Employ dual-wavelength imaging (e.g., Fluo-4 and a red-shifted voltage-sensitive dye) to avoid crosstalk .
- Validation : Correlate Ca²⁺ transients with action potential frequency using cross-correlation analysis (e.g., Pearson’s r) .
Q. Methodological Frameworks
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICOT/PEO : Structure hypotheses around Population, Intervention, Comparison, Outcome, and Time .
- Data Reproducibility : Adhere to journal guidelines (e.g., Reviews in Analytical Chemistry) for detailed methods and raw data sharing .
Properties
IUPAC Name |
acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNQGZXFYNBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H50F2N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-67-3 | |
Record name | FLUO-4 AM | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUO-4 AM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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